2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a sulfone group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the sulfone group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide formation: The final step involves the reaction of the intermediate with 3-methylphenylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Polymer Science: Can be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorine atom and sulfone group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique structure allows it to interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide
Uniqueness
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide stands out due to the presence of the 3-methylphenyl group, which can enhance its binding affinity and specificity compared to other similar compounds. This structural variation can lead to differences in its chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C21H17FN2O3S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17FN2O3S/c1-14-5-4-6-16(11-14)23-21(25)13-24-19-10-9-15(22)12-18(19)17-7-2-3-8-20(17)28(24,26)27/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
KTAIVWPAIWOESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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